molecular formula C8H8N6OS B11105058 N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11105058
M. Wt: 236.26 g/mol
InChI Key: GDBKXBRLLALHIN-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that features a pyrimidine ring and a triazole ring connected via a sulfanyl-acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Linking the Rings: The pyrimidine and triazole rings are linked via a sulfanyl-acetamide bridge, which can be formed through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the rings.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine and triazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-yl)acetamide: Lacks the sulfanyl group.

    N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide: Contains a thioether linkage instead of a sulfanyl group.

Uniqueness

N-(pyrimidin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the presence of both pyrimidine and triazole rings connected via a sulfanyl-acetamide linkage. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8N6OS

Molecular Weight

236.26 g/mol

IUPAC Name

N-pyrimidin-2-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C8H8N6OS/c15-6(4-16-8-11-5-12-14-8)13-7-9-2-1-3-10-7/h1-3,5H,4H2,(H,11,12,14)(H,9,10,13,15)

InChI Key

GDBKXBRLLALHIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CSC2=NC=NN2

Origin of Product

United States

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